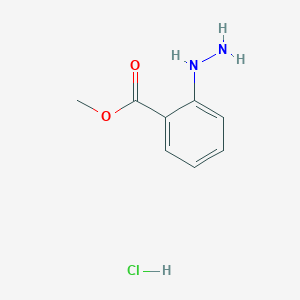

2-Hydrazinobenzoic acid methyl ester hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-4-2-3-5-7(6)10-9;/h2-5,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQMZPDCLKGUAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21533-63-1 | |

| Record name | methyl 2-hydrazinylbenzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthesis pathway for 2-hydrazinobenzoic acid methyl ester hydrochloride, a key intermediate in various synthetic applications, most notably the Fischer indole synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis. The causality behind experimental choices is explained to provide a deeper understanding of the process.

Introduction: The Significance of this compound

This compound is a valuable building block in organic synthesis, primarily utilized as a precursor for the construction of heterocyclic scaffolds. Its structure, featuring a hydrazine moiety ortho to a methyl ester on a benzene ring, makes it an ideal starting material for the synthesis of various indole derivatives through the celebrated Fischer indole synthesis.[1][2][3] The indole core is a ubiquitous motif in a vast array of pharmaceuticals, natural products, and functional materials. Consequently, having a robust and well-documented method for the preparation of this key precursor is of paramount importance to the scientific community. This guide aims to provide such a resource, grounded in established chemical principles and practical laboratory experience.

The Synthetic Pathway: A Strategic Approach

The most direct and efficient route to this compound commences with the readily available starting material, methyl anthranilate. The synthesis proceeds via a two-step sequence:

-

Diazotization of the primary aromatic amine of methyl anthranilate to form a diazonium salt.

-

Reduction of the diazonium salt to the corresponding hydrazine.

This strategy is advantageous as it utilizes a commercially available and relatively inexpensive starting material and employs well-understood and scalable reaction types.

Logical Framework of the Synthesis

Caption: Overall synthetic workflow from methyl anthranilate.

Mechanistic Insights: Understanding the "Why"

A thorough comprehension of the reaction mechanisms is crucial for troubleshooting and optimization.

The Diazotization of Methyl Anthranilate

The diazotization of a primary aromatic amine is a classic and fundamental transformation in organic chemistry.[4][5] The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).

Key Mechanistic Steps:

-

Formation of the Nitrosating Agent: In the acidic medium, nitrous acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Electrophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine of methyl anthranilate attacks the nitrosonium ion.

-

Proton Transfers and Dehydration: A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium salt.

Strict temperature control (0-5 °C) is critical during this step. Diazonium salts are thermally unstable and can decompose, leading to side reactions and a decrease in yield. The low temperature ensures the stability of the diazonium salt for the subsequent reduction step.

Reduction of the Diazonium Salt

The conversion of the diazonium salt to the hydrazine is a reduction reaction. Stannous chloride (tin(II) chloride) in concentrated hydrochloric acid is a commonly used and effective reducing agent for this transformation.

Mechanism of Reduction:

The precise mechanism of the reduction of diazonium salts with stannous chloride is complex, but it is generally accepted to proceed through a series of single electron transfers from Sn(II) to the diazonium cation, ultimately leading to the formation of the hydrazine and Sn(IV). The acidic conditions are necessary to maintain the stability of the reactants and intermediates.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Methyl Anthranilate | 151.16 | 15.1 g | 0.1 | Starting material |

| Concentrated HCl | 36.46 | 50 mL | ~0.6 | Reagent and solvent |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.2 g | 0.104 | Diazotizing agent |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.1 g | 0.2 | Reducing agent |

| Deionized Water | 18.02 | As needed | - | Solvent |

| Ice | - | As needed | - | Cooling |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated hydrochloric acid is corrosive and should be handled with extreme care.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Hydrazine derivatives are potentially toxic and should be handled with caution.[6][7][8]

Step-by-Step Procedure

Part A: Diazotization of Methyl Anthranilate

-

Preparation of the Amine Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, combine methyl anthranilate (15.1 g, 0.1 mol) and concentrated hydrochloric acid (25 mL). Stir the mixture to form a thick, white slurry of the hydrochloride salt.

-

Cooling: Place the flask in an ice-salt bath and cool the slurry to between 0 °C and 5 °C with vigorous stirring.

-

Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.2 g, 0.104 mol) in 20 mL of deionized water and cool the solution in an ice bath.

-

Diazotization Reaction: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt slurry over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction mixture below 5 °C. The slurry will gradually dissolve to form a clear, yellowish solution of the diazonium salt.

-

Confirmation of Excess Nitrous Acid: After the addition is complete, continue stirring for an additional 15 minutes. Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of starch-iodide paper. A positive test (a dark blue-black color) indicates that the diazotization is complete. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Experimental Workflow: Diazotization

Caption: Step-by-step workflow for the diazotization of methyl anthranilate.

Part B: Reduction to this compound

-

Preparation of the Reducing Solution: In a 500 mL beaker, dissolve stannous chloride dihydrate (45.1 g, 0.2 mol) in concentrated hydrochloric acid (25 mL). Cool the solution in an ice bath.

-

Reduction Reaction: Slowly and carefully add the cold diazonium salt solution from Part A to the stirred stannous chloride solution. Maintain the temperature of the reaction mixture below 10 °C during the addition. A precipitate will form.

-

Isolation of the Product: After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with a small amount of cold, dilute hydrochloric acid, followed by a small amount of cold diethyl ether to aid in drying. Dry the product under vacuum to yield this compound as a crystalline solid.

Characterization of the Final Product

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₁₁ClN₂O₂ |

| Molecular Weight | 202.64 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

Spectroscopic Data (Predicted and from Analogous Compounds):

-

¹H NMR (400 MHz, DMSO-d₆): The spectrum is expected to show a singlet for the methyl ester protons (~3.8 ppm), signals for the aromatic protons in the range of 6.8-7.9 ppm, and broad signals for the -NH-NH₃⁺ protons which may be exchangeable with D₂O.

-

¹³C NMR (100 MHz, DMSO-d₆): Expected signals include the methyl ester carbon (~52 ppm), aromatic carbons (110-150 ppm), and the carbonyl carbon of the ester (~167 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks are expected for N-H stretching (broad, ~3200-2800 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), and C=C stretching of the aromatic ring (~1600-1450 cm⁻¹).

-

Mass Spectrometry (ESI+): The mass spectrum should show a peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 167.08.

Application in Fischer Indole Synthesis: A Practical Example

The synthesized this compound is a prime candidate for the Fischer indole synthesis. In a typical procedure, it is condensed with a ketone or aldehyde in the presence of an acid catalyst (e.g., acetic acid, sulfuric acid, or a Lewis acid) at elevated temperatures to yield the corresponding indole.[1][2][3]

Fischer Indole Synthesis Pathway

Caption: General scheme for the Fischer indole synthesis.

Conclusion and Future Outlook

The synthesis of this compound via the diazotization and subsequent reduction of methyl anthranilate is a robust and reliable method suitable for laboratory-scale preparation. This guide has provided a detailed protocol, mechanistic insights, and the necessary context for its application in further synthetic endeavors. The availability of this key intermediate facilitates the exploration of novel indole-based compounds with potential applications in medicinal chemistry and materials science. Further optimization of reaction conditions, particularly in the reduction step, could lead to even higher yields and purity, making this pathway amenable to larger-scale production.

References

- 1. rsc.org [rsc.org]

- 2. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. Methyl 2-chlorobenzoate | C8H7ClO2 | CID 11895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. hmdb.ca [hmdb.ca]

- 7. rsc.org [rsc.org]

- 8. Methyl 2-hydrazinylbenzoate hydrochloride | 21533-63-1 | WAA53363 [biosynth.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

Introduction

2-Hydrazinobenzoic acid methyl ester hydrochloride (CAS No. 21533-63-1) is a specialized organic compound of significant interest to the pharmaceutical and fine chemical industries. As a derivative of both benzoic acid and hydrazine, it serves as a versatile bifunctional building block for the synthesis of complex heterocyclic systems, including indazoles and other nitrogen-containing scaffolds prevalent in drug discovery. This guide provides an in-depth analysis of its core physicochemical properties, offering both established data and field-proven insights into its characterization, handling, and application for researchers, chemists, and drug development professionals.

Chemical Identity and Structure

The structural integrity and identity of a reagent are paramount for reproducible and successful synthesis. This compound is defined by the presence of an aromatic ring substituted with a hydrazinium chloride group and a methyl ester group in an ortho configuration. This arrangement dictates its reactivity, solubility, and overall chemical behavior.

| Identifier | Value | Source(s) |

| CAS Number | 21533-63-1 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [2][3] |

| Molecular Weight | 202.64 g/mol | [2][3] |

| IUPAC Name | methyl 2-hydrazinylbenzoate;hydrochloride | |

| Common Synonyms | Methyl 2-hydrazinobenzoate HCl, BUTTPARK 154/18-90 | [2] |

Chemical Structure:

Figure 1: Chemical structure of this compound.

The key functional groups—the hydrazinium ion (-NHNH₃⁺), the methyl ester (-COOCH₃), and the benzene ring—impart a combination of polar and non-polar characteristics, making it a unique synthetic intermediate.

Core Physicochemical Properties

Understanding the fundamental physical properties is critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value / Description | Rationale & Scientific Insight |

| Appearance | White to off-white or light cream crystalline solid. | Inferred from the parent compound, 2-hydrazinobenzoic acid hydrochloride.[4] Color variations may indicate the presence of oxidized impurities. |

| Melting Point | Data not available (N/A) from surveyed sources.[3] For reference, the parent acid hydrochloride melts at 185 °C with decomposition .[5] | The melting point is a crucial indicator of purity. The absence of a sharp melting point or a value lower than expected for a pure sample often suggests contamination. The decomposition is characteristic of hydrazine salts. |

| Solubility Profile | Expected to be soluble in water and polar organic solvents like ethanol and methanol; moderately soluble in DMSO and DMF. | The hydrochloride salt form significantly enhances polarity and aqueous solubility. The parent acid is soluble in water.[4] The methyl ester group adds lipophilicity, potentially limiting solubility in highly non-polar solvents like hexanes. |

| Acidity (pKa) | Data not available. The relevant pKa would correspond to the dissociation of the hydrazinium ion (-NHNH₃⁺ ⇌ -NHNH₂ + H⁺). | The pKa value is critical for reactions where the free hydrazine is the active nucleophile. It can be determined experimentally via potentiometric titration. The free base can be generated in situ by adding a non-nucleophilic base like triethylamine or sodium bicarbonate. |

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and is the cornerstone of quality control for any chemical intermediate.

Predicted Spectral Properties

While published spectra for this specific compound are scarce, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.[6][7]

-

Infrared (IR) Spectroscopy:

-

~3200-3400 cm⁻¹ (N-H stretch): Broad absorption bands corresponding to the N-H bonds of the hydrazinium group.

-

~2400-2800 cm⁻¹ (N⁺-H stretch): Broad bands characteristic of the amine salt.

-

~1720-1740 cm⁻¹ (C=O stretch): A strong, sharp peak indicating the ester carbonyl group.

-

~1600, 1450 cm⁻¹ (C=C stretch): Peaks associated with the aromatic ring.

-

~1200-1300 cm⁻¹ (C-O stretch): A strong band for the ester C-O bond.

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in DMSO-d₆):

-

~10-11 ppm (broad singlet, 3H): Protons of the -NH₃⁺ group, often broad and exchangeable with D₂O.

-

~7.0-8.0 ppm (multiplet, 4H): Aromatic protons, exhibiting splitting patterns dictated by the ortho-substitution.

-

~3.8 ppm (singlet, 3H): A sharp singlet for the methyl ester (-OCH₃) protons.

-

-

¹³C NMR Spectroscopy (in DMSO-d₆):

-

~165-170 ppm: Carbonyl carbon of the methyl ester.

-

~110-150 ppm: Aromatic carbons (typically 4-6 signals depending on symmetry).

-

~52 ppm: Methoxy carbon (-OCH₃).

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak for the free base at m/z 166.07 [M-HCl]⁺. Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

-

Stability, Storage, and Handling

The utility of hydrazine derivatives is often tempered by their stability. Proper storage and handling are not merely best practices; they are essential for ensuring reagent integrity and experimental success.

-

Chemical Stability: The primary liability of this compound is the hydrazine moiety, which is susceptible to oxidation . Exposure to atmospheric oxygen, especially in the presence of metal ions, can lead to degradation, often indicated by a color change to yellow or brown. The ester functional group is susceptible to hydrolysis under strongly acidic or basic conditions.

-

Recommended Storage: For optimal shelf-life, the compound should be stored sealed in a dry environment at room temperature .[3] For long-term storage or for users in humid climates, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is recommended to minimize oxidative and hydrolytic degradation.[5]

-

Safe Handling: Based on data for the parent compound, 2-hydrazinobenzoic acid hydrochloride, this chemical should be handled with care. It is classified as a skin and eye irritant.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Proposed Synthesis and Quality Control Workflows

A reliable supply of high-purity material begins with a robust synthetic route and is verified by a validated analytical method.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved in a two-step process starting from commercially available methyl anthranilate. This approach is based on well-established procedures for the synthesis of the parent acid.[9][10]

Step 1: Diazotization of Methyl Anthranilate. Methyl anthranilate is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5 °C) to form a diazonium salt intermediate.

Step 2: Reduction of the Diazonium Salt. The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is stannous chloride (SnCl₂) in concentrated hydrochloric acid. The final product, this compound, precipitates from the acidic solution and can be isolated by filtration.

Diagram 1: Proposed workflow for the synthesis of the title compound.

Experimental Protocol: Purity Assessment by HPLC

This protocol outlines a self-validating system for determining the purity of the title compound using High-Performance Liquid Chromatography (HPLC).

Objective: To separate the main compound from potential impurities (e.g., starting material, oxidation byproducts) and quantify its purity as a percentage of the total peak area.

Methodology:

-

System Preparation:

-

HPLC System: A standard HPLC system with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Equilibrate the column with the initial mobile phase composition for at least 20 minutes.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound at 1.0 mg/mL in a 50:50 mixture of Water:Acetonitrile (diluent).

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Perform a serial dilution to create a working solution of ~0.1 mg/mL.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Ramp from 5% B to 95% B

-

15-18 min: Hold at 95% B

-

18-18.1 min: Return to 5% B

-

18.1-22 min: Re-equilibration at 5% B

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

-

Trustworthiness: This gradient method is designed to be a "stability-indicating" method. The wide polarity range covered by the gradient ensures that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak, providing a high degree of confidence in the calculated purity value.

Diagram 2: Experimental workflow for HPLC purity analysis.

Conclusion

This compound is a valuable chemical intermediate whose effective use hinges on a thorough understanding of its physicochemical properties. This guide has synthesized available data and expert chemical principles to provide a comprehensive overview of its identity, physical characteristics, spectral properties, and stability. By employing the robust analytical and handling protocols described herein, researchers and drug development professionals can ensure the quality and integrity of this reagent, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

- 1. CAS#:21533-63-1 | this compound | Chemsrc [chemsrc.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound - CAS:21533-63-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [guidechem.com]

- 5. 2-Hydrazinobenzoic acid hydrochloride CAS#: 52356-01-1 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN101337909A - Method for preparing 2-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

A Technical Guide to the Solubility of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of 2-hydrazinobenzoic acid methyl ester hydrochloride (CAS No: 21533-63-1), a key intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical methodologies for determining and optimizing solubility.

Introduction to this compound

This compound is a derivative of benzoic acid.[4] While specific public data on its physicochemical properties are scarce, its structure, consisting of a benzene ring, a hydrazine group, a methyl ester, and a hydrochloride salt, dictates its solubility behavior. The presence of the hydrochloride salt generally enhances aqueous solubility compared to the free base, a common strategy in drug development to improve bioavailability.[5] However, its solubility in organic solvents, crucial for synthesis, purification, and formulation, requires careful consideration.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 21533-63-1 | [1][2][3] |

| Molecular Formula | C8H11ClN2O2 | [1][2] |

| Molecular Weight | 202.64 g/mol | [1][2] |

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[6] For this compound, several factors influence its solubility in organic solvents:

-

Polarity: The molecule possesses both polar (hydrazine hydrochloride, methyl ester) and non-polar (benzene ring) regions. Its hydrochloride salt form significantly increases its polarity, suggesting higher solubility in polar solvents.

-

Hydrogen Bonding: The hydrazine group can act as a hydrogen bond donor, while the ester's carbonyl oxygen can act as an acceptor. Solvents capable of hydrogen bonding (e.g., alcohols) are likely to be effective.

-

Dielectric Constant: Solvents with a higher dielectric constant are generally better at solvating ions, which would favor the dissolution of the hydrochloride salt.

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made.

Predicted Qualitative Solubility:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Capable of hydrogen bonding and have high dielectric constants, favoring dissolution of the polar salt. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | High dielectric constants can solvate the ions, but lack of hydrogen bond donation may limit solubility compared to protic solvents. |

| Low Polarity | Dichloromethane, Chloroform | Low to Moderate | May interact with the non-polar benzene ring, but are less effective at solvating the ionic hydrochloride. |

| Non-Polar | Hexane, Toluene | Very Low | "Like dissolves like" principle suggests poor solubility due to the high polarity of the solute. |

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial. The shake-flask method is a reliable and widely used technique to determine equilibrium solubility.[7][8]

Experimental Workflow

The following diagram outlines the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, acetonitrile, dichloromethane, hexane)

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and collect the supernatant or filter the solution through a syringe filter.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Analyze the standards using a suitable analytical method (e.g., HPLC-UV or UV-Vis) to generate a calibration curve.

-

Dilute the collected supernatant sample to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation: Calculate the solubility of the compound in the solvent, taking into account the dilution factor.

Factors Influencing Solubility and Optimization Strategies

Several factors can be manipulated to enhance the solubility of this compound for specific applications.

Temperature

For most endothermic dissolution processes, increasing the temperature will increase solubility. This can be particularly useful for recrystallization processes. However, the stability of the compound at elevated temperatures should be assessed to avoid degradation.

Co-solvents

If the compound exhibits low solubility in a desired solvent, a co-solvent system can be employed.[9] For example, if the primary solvent is of low polarity, adding a small amount of a polar co-solvent like methanol or DMSO can significantly improve solubility.

pH Adjustment (in aqueous-organic mixtures)

While this guide focuses on organic solvents, it's important to note that in mixed aqueous-organic systems, pH plays a critical role. The solubility of hydrochloride salts can be influenced by the presence of acidic or basic species.[5]

Conclusion

References

- 1. chemwhat.com [chemwhat.com]

- 2. CAS#:21533-63-1 | this compound | Chemsrc [chemsrc.com]

- 3. This compound - CAS:21533-63-1 - Sunway Pharm Ltd [3wpharm.com]

- 4. Page loading... [wap.guidechem.com]

- 5. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. saltise.ca [saltise.ca]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

A Framework for Elucidating the Mechanism of Action of Novel Chemical Entities: A Technical Guide Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride as a Case Study

Abstract: 2-Hydrazinobenzoic acid methyl ester hydrochloride is recognized primarily as a versatile chemical intermediate in synthetic chemistry.[1][2] While its derivatives are explored in medicinal chemistry, a specific, well-characterized biological mechanism of action for the parent compound is not established in the public domain literature.[1][3] This guide, therefore, pivots from documenting a known mechanism to presenting a comprehensive, field-proven framework for its discovery. We will use this compound as a hypothetical starting point to navigate the logical and technical progression from a compound of unknown function to a well-understood molecular mechanism. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery and characterization of novel small molecules.

Part 1: Initial Hypothesis Generation and Phenotypic Screening

Before committing to resource-intensive target deconvolution, the primary objective is to establish a verifiable biological effect. This phase combines computational predictions with broad phenotypic screening to generate initial, testable hypotheses.

1.1. In Silico Target Prediction:

The chemical structure of a molecule provides the initial clues to its potential biological targets. The hydrazine moiety, for instance, is known to be reactive and can potentially form covalent bonds with enzymatic targets.[3] Modern computational tools can leverage vast databases of known ligand-protein interactions to predict potential targets for a novel structure.

-

Methodology: Utilize computational platforms such as the Similarity Ensemble Approach (SEA), SwissTargetPrediction, or PharmMapper. These tools compare the 2D or 3D structure of this compound against libraries of ligands with known protein targets.

-

Causality: This step is not for definitive target identification. Its purpose is to create a prioritized list of potential protein classes (e.g., kinases, oxidoreductases, transferases) that can guide the design of subsequent cell-based assays. For instance, if multiple predictions point towards a specific enzyme family, assays relevant to that family's function can be prioritized.

1.2. Broad-Based Phenotypic Screening:

A phenotypic screen assesses the effect of a compound on cell behavior or morphology without a preconceived bias about its target. This is a powerful, unbiased approach to uncover unexpected biological activities.

-

Recommended Protocol: NCI-60 Human Tumor Cell Line Screen (or equivalent)

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing (e.g., 100 µM to 10 nM).

-

Cell Plating: Seed cells from a diverse panel of human cancer cell lines (representing different tissues of origin like leukemia, melanoma, lung, colon, etc.) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the range of compound concentrations for a defined period (typically 48-72 hours).

-

Viability Assay: Following incubation, assess cell viability using a robust method such as the Sulforhodamine B (SRB) assay, which measures total protein content as a proxy for cell mass.

-

Data Analysis: Calculate the concentration that inhibits 50% of cell growth (GI50) for each cell line. A potent and differential response across the panel (i.e., high activity in some lines, low in others) suggests a specific mechanism rather than non-specific toxicity.

-

Data Presentation: Hypothetical Phenotypic Screening Results

| Cell Line | Tissue of Origin | GI50 (µM) |

| HL-60 | Leukemia | 1.5 |

| A549 | Lung | > 100 |

| HCT-116 | Colon | 5.2 |

| SK-MEL-28 | Melanoma | > 100 |

| OVCAR-3 | Ovarian | 2.1 |

The hypothetical data above suggests selective activity against leukemia, colon, and ovarian cancer cell lines, providing a focused starting point for mechanistic investigation.

Part 2: Target Identification and Validation

With a confirmed biological phenotype (e.g., selective cytotoxicity), the next critical phase is to identify the direct molecular target(s) responsible for this effect. Affinity-based chemical proteomics is a gold-standard technique for this purpose.

2.1. Experimental Workflow: Affinity-Based Target Identification

This workflow aims to "fish" for the binding partners of the compound from a complex cellular protein mixture.

Caption: Workflow for affinity-based target identification.

2.2. Protocol: Pull-Down Assay with Biotinylated Probe

-

Probe Synthesis: Chemically synthesize an analog of this compound that incorporates a linker arm and a biotin tag. It is crucial to choose a linker attachment point that is unlikely to interfere with the compound's primary binding interaction.

-

Cell Lysis: Grow and harvest a sensitive cell line (e.g., HL-60 from the hypothetical screen). Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors to create a native protein lysate.

-

Incubation: Incubate the protein lysate with the biotinylated probe (e.g., 10 µM) for 1-2 hours at 4°C. In a parallel control experiment, incubate a separate aliquot of lysate with DMSO or a structurally similar but inactive analog probe.

-

Capture: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated probe and any bound proteins.

-

Washing: Use a magnetic rack to immobilize the beads. Discard the supernatant and wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads using a denaturing buffer (e.g., containing SDS) and heat. Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Identify and quantify the proteins in both the probe-treated sample and the control sample. A true target will be significantly enriched in the probe-treated sample.

2.3. Target Validation: Biophysical Confirmation

Once a high-confidence candidate protein is identified, it is essential to validate the direct binding interaction using orthogonal, label-free methods.

-

Surface Plasmon Resonance (SPR): This technique measures the binding of the compound (analyte) to the purified recombinant target protein (ligand) immobilized on a sensor chip in real-time. It provides quantitative data on binding affinity (KD), as well as association (ka) and dissociation (kd) rates.

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is the gold standard for thermodynamic characterization of an interaction, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

Part 3: Delineating the Downstream Signaling Pathway

Identifying the direct target is only half the story. The next step is to understand how the interaction between the compound and its target leads to the observed cellular phenotype (e.g., apoptosis).

3.1. Investigating Target-Proximal Events:

Assuming the identified target is an enzyme (e.g., a kinase), the immediate downstream events would involve changes in the phosphorylation state of its substrates.

-

Methodology: Phosphoproteomics

-

Treat the sensitive cell line (e.g., HL-60) with the compound at a concentration near its GI50 for a short duration (e.g., 1-6 hours).

-

Lyse the cells, digest the proteins into peptides.

-

Enrich for phosphopeptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

-

Analyze the enriched phosphopeptides by LC-MS/MS.

-

Causality: By comparing the phosphoproteome of treated vs. untreated cells, one can identify substrates that show altered phosphorylation, directly implicating signaling pathways regulated by the target enzyme.

-

3.2. Mapping the Broader Pathway

The initial phosphoproteomic data can be used to construct a hypothesis about the affected signaling pathway. This hypothesis is then tested using more targeted methods.

Caption: Hypothetical signaling pathway initiated by the compound.

-

Experimental Protocol: Western Blot Analysis

-

Hypothesis: Based on phosphoproteomic data, hypothesize that the compound inhibits Kinase X, leading to dephosphorylation of Substrate Y, which in turn activates a pro-apoptotic pathway.

-

Experiment: Treat cells with the compound for various times and at various concentrations.

-

Lysate Preparation: Prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with specific antibodies against:

-

Phospho-Substrate Y (to show a decrease).

-

Total Substrate Y (as a loading control).

-

A marker of apoptosis, such as cleaved PARP or cleaved Caspase-3 (to show an increase).

-

-

Detection: Use chemiluminescence or fluorescence to detect the antibody signals.

-

References

An In-depth Technical Guide to the Reactive Sites of 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

Executive Summary: 2-Hydrazinobenzoic acid methyl ester hydrochloride is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. Its strategic arrangement of a nucleophilic hydrazino group, an electrophilic ester, and a modifiable aromatic ring makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds, particularly indazolones.[1][2] This guide provides a comprehensive analysis of the molecule's key reactive sites, offering insights into the chemical principles governing their reactivity and providing field-proven protocols for their selective modification.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C8H11ClN2O2, exists as a stable, crystalline solid.[1][3] The hydrochloride salt form enhances its stability and solubility in polar solvents. The molecule's reactivity is dictated by three primary functional domains: the hydrazinium moiety at the C2 position, the methyl ester at the C1 position, and the benzene ring itself.

| Property | Value | Source |

| CAS Number | 21533-63-1 | [3][4] |

| Molecular Formula | C8H11ClN2O2 | [3][4] |

| Molecular Weight | 202.64 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid | [1] |

The spatial arrangement of these groups is critical. The ortho-positioning of the nucleophilic hydrazino group and the electrophilic ester group is the key structural feature that enables facile intramolecular cyclization reactions.

References

An In-depth Technical Guide to 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride: From Discovery to Modern Synthesis

Abstract

2-Hydrazinobenzoic acid methyl ester hydrochloride is a versatile chemical intermediate of significant interest to researchers and drug development professionals. Its strategic placement of a reactive hydrazine group and a methyl ester on a benzene ring makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably indoles via the Fischer indole synthesis. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound. We will delve into the foundational principles that led to its creation, provide a detailed, field-proven synthetic protocol, and explore its applications in modern organic chemistry.

Historical Context: The Legacy of Emil Fischer and the Dawn of Hydrazine Chemistry

The story of this compound is inextricably linked to the pioneering work of the German chemist Emil Fischer. In 1875, Fischer reported the first synthesis of phenylhydrazine, a discovery that opened a new frontier in organic chemistry.[1] This seminal work provided chemists with a novel reagent for the characterization and synthesis of carbonyl compounds. The true synthetic power of arylhydrazines was unveiled in 1883 with the advent of the Fischer indole synthesis , a reaction that remains a cornerstone of heterocyclic chemistry to this day.[2][3][4] This acid-catalyzed reaction between an arylhydrazine and an aldehyde or ketone provides a direct route to the indole nucleus, a privileged scaffold in numerous pharmaceuticals and natural products.[2][3]

Synthesis of this compound: A Multi-Step Approach

The synthesis of this compound is typically achieved through a three-step process starting from 2-aminobenzoic acid. This process involves:

-

Diazotization of 2-aminobenzoic acid to form a diazonium salt.

-

Reduction of the diazonium salt to form 2-hydrazinobenzoic acid hydrochloride.

-

Esterification of the carboxylic acid to the methyl ester.

The following diagram illustrates the overall synthetic workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol synthesizes information from established methods for the preparation of arylhydrazines and subsequent esterification.[6][7][8]

Step 1 & 2: Synthesis of 2-Hydrazinobenzoic Acid Hydrochloride

-

Diazotization:

-

In a beaker equipped with a magnetic stirrer and cooled in an ice-salt bath, suspend 2-aminobenzoic acid (anthranilic acid) in water.

-

Add concentrated hydrochloric acid portion-wise while stirring. The anthranilic acid will dissolve and its hydrochloride salt may begin to precipitate.

-

Cool the mixture to 0-5°C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5°C throughout the addition to ensure the stability of the diazonium salt. The completion of diazotization can be confirmed with a positive test on starch-iodide paper.[8]

-

-

Reduction:

-

In a separate, larger flask, prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid, ensuring the mixture is well-chilled in an ice bath.

-

Slowly add the cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature between 5-10°C.[7]

-

After the addition is complete, allow the reaction mixture to stand, which may be followed by the addition of more concentrated hydrochloric acid to precipitate the product.[8]

-

Collect the precipitated 2-hydrazinobenzoic acid hydrochloride by filtration, wash with cold, dilute hydrochloric acid, and dry under vacuum.

-

Step 3: Esterification to this compound

-

Fischer Esterification:

-

Suspend the dried 2-hydrazinobenzoic acid hydrochloride in an excess of methanol.

-

Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture. The product may crystallize out upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the crystalline product by filtration, wash with a small amount of cold methanol or diethyl ether to remove any unreacted starting material and residual acid, and dry thoroughly.

-

Data Summary: A Comparison of Reduction Methods

The critical step in the synthesis of the 2-hydrazinobenzoic acid core is the reduction of the diazonium salt. While various reducing agents can be employed, stannous chloride and sulfur dioxide (or sulfites) are commonly used. The choice of reductant can influence the yield and purity of the final product.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Stannous Chloride (SnCl₂) · 2H₂O | Acidic medium (HCl), low temperature (0-10°C) | High yields, reliable, readily available | Tin salts can be difficult to remove from the product |

| Sulfur Dioxide (SO₂) / Sulfites | Aqueous solution, low temperature | Cleaner work-up (gaseous byproduct) | Requires handling of SO₂ gas or sulfite solutions |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor to substituted indoles via the Fischer indole synthesis.[2][3][4] The presence of the methyl ester at the ortho position can influence the regioselectivity of the cyclization and provides a handle for further synthetic transformations.

The general mechanism of the Fischer indole synthesis is as follows:

-

Hydrazone Formation: The arylhydrazine reacts with an aldehyde or ketone to form a hydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[2][2]-Sigmatropic Rearrangement: An acid-catalyzed[2][2]-sigmatropic rearrangement occurs.

-

Cyclization and Aromatization: The intermediate undergoes cyclization and elimination of ammonia to form the aromatic indole ring.[3]

Caption: Key stages of the Fischer Indole Synthesis.

Beyond indole synthesis, the hydrazine moiety can be used to construct other heterocyclic systems such as pyrazoles and triazoles, making this compound a versatile building block in medicinal chemistry.[5]

Conclusion

This compound, a compound born from the foundational principles of hydrazine chemistry established by Emil Fischer, continues to be a relevant and valuable tool for synthetic chemists. Its straightforward, multi-step synthesis from readily available starting materials, combined with its utility in the construction of complex heterocyclic scaffolds, ensures its continued importance in both academic research and industrial drug development. This guide has provided a comprehensive overview of its historical context, a detailed synthetic protocol, and an insight into its primary applications, serving as a valuable resource for professionals in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Page loading... [wap.guidechem.com]

- 6. Methyl 5-hydrazinyl-2-methylbenzoate hydrochloride | Benchchem [benchchem.com]

- 7. CN115197166A - Synthesis method of 4-methyl-2-hydrazinobenzothiazole - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: A Robust Workflow for High-Sensitivity Glycan Analysis Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Critical Need for Sensitive Glycan Analysis

Glycosylation is a pivotal post-translational modification that profoundly influences protein folding, stability, function, and immunogenicity.[1] Characterizing the glycan profile of biotherapeutics is therefore a regulatory requirement and a critical aspect of drug development and quality control. Native glycans, however, lack the chromophores necessary for UV or fluorescence detection and often exhibit poor ionization efficiency in mass spectrometry (MS).[2] To overcome these limitations, chemical derivatization of the glycan's reducing end is a near-universal step in analytical workflows.[3][4] This process attaches a tag that enhances analytical sensitivity and predictability.

This application note details a comprehensive workflow utilizing 2-Hydrazinobenzoic acid methyl ester hydrochloride, a highly effective labeling reagent for sensitive and reliable glycan analysis. The methodology leverages the specific reaction between the reagent's hydrazine moiety and the glycan's aldehyde group to form a stable hydrazone linkage, enabling robust analysis by Ultra-Performance Liquid Chromatography with Fluorescence and Mass Spectrometry detection (UPLC-FLR-MS).

Principle of the Method: Hydrazone Formation

The core of this method is the chemical derivatization of the reducing end of the glycan. In solution, glycans exist in equilibrium between their cyclic (hemiacetal) and open-chain (aldehyde) forms. The hydrazine group (-NHNH₂) of 2-Hydrazinobenzoic acid methyl ester acts as a potent nucleophile, reacting with the aldehyde group of the glycan in a condensation reaction. This reaction, typically catalyzed by a mild acid, results in the formation of a stable hydrazone bond.[5][6][7]

This chemistry is distinct from the more common reductive amination, which involves the formation of a Schiff base followed by a reduction step to create a secondary amine.[2][3] The direct formation of the stable hydrazone linkage simplifies the labeling protocol by eliminating the need for a separate reducing agent like sodium cyanoborohydride. The attached label provides a strong fluorophore for sensitive detection and enhances ionization for mass spectrometry.

Figure 1: Chemical Reaction. Reaction of a glycan's aldehyde with 2-Hydrazinobenzoic acid methyl ester to form a stable hydrazone.

Experimental Workflow Overview

The entire process, from glycoprotein to analytical data, follows a streamlined four-stage workflow. Each stage is designed to ensure high recovery, efficient labeling, and the generation of clean data suitable for detailed characterization.

Figure 2: Overall Workflow. A four-stage process for the analysis of N-glycans from glycoproteins.

Detailed Protocols

Part A: N-Glycan Release via PNGase F Digestion

This protocol is designed for the enzymatic release of N-linked glycans from glycoproteins.

Materials:

-

Purified glycoprotein sample (10-50 µg)

-

Denaturation Buffer: 0.4 M Ammonium Bicarbonate (pH ~8.0) with 8 M Guanidine HCl or 1% SDS

-

PNGase F (Peptide: N-Glycosidase F)

-

Incubator or water bath at 37°C

-

Ethanol (ice-cold)

Protocol:

-

Denaturation: Dissolve 10-50 µg of the glycoprotein sample in 20 µL of Denaturation Buffer. Heat at 100°C for 5 minutes to fully denature the protein. Allow to cool to room temperature.

-

Enzymatic Digestion: Add 2 µL of PNGase F (e.g., 500 U/µL). Incubate the reaction mixture at 37°C for 16-24 hours to ensure complete release of N-glycans.[5]

-

Protein Precipitation: Add 3 volumes (approx. 66 µL) of ice-cold ethanol to the reaction mixture to precipitate the deglycosylated protein. Incubate at -20°C for 30 minutes.

-

Glycan Recovery: Centrifuge at 14,000 x g for 15 minutes. Carefully collect the supernatant, which contains the released glycans.

-

Drying: Dry the collected supernatant completely using a vacuum centrifuge. The dried glycan pellet is now ready for derivatization.

Part B: Derivatization with 2-Hydrazinobenzoic Acid Methyl Ester HCl

This protocol details the labeling of the released glycans.

Materials:

-

Dried glycan sample

-

Labeling Reagent: this compound

-

Labeling Solution: Prepare fresh by dissolving the labeling reagent in a 9:1 (v/v) mixture of Methanol and Glacial Acetic Acid to a final concentration of ~25 mg/mL.

-

Water bath or heat block at 65°C

Protocol:

-

Reagent Addition: Add 20 µL of the freshly prepared Labeling Solution to the dried glycan pellet. Vortex thoroughly for 1 minute to ensure complete dissolution.

-

Incubation: Tightly cap the reaction vial and incubate at 65°C for 2 hours. This condition is adapted from optimal reductive amination protocols and promotes efficient hydrazone formation.[3]

-

Cooling & Dilution: After incubation, allow the vial to cool to room temperature. Add 80 µL of 90% Acetonitrile / 10% Water to the reaction mixture in preparation for purification.

Part C: Purification of Labeled Glycans via HILIC SPE

This step is critical for removing excess labeling reagent, which can interfere with downstream analysis.[3][4]

Materials:

-

HILIC (Hydrophilic Interaction Liquid Chromatography) SPE cartridge or plate (e.g., 10-50 mg sorbent bed)

-

SPE Vacuum Manifold

-

Wash Solution: 90% Acetonitrile / 10% Water

-

Elution Buffer: 20% Acetonitrile / 80% Water (or 50 mM Ammonium Formate)

Protocol:

-

Cartridge Equilibration: Place the HILIC SPE cartridge on the vacuum manifold. Condition the cartridge by passing 1 mL of water, followed by 1 mL of the Wash Solution.

-

Sample Loading: Load the diluted labeled glycan sample from Part B onto the equilibrated cartridge. Allow it to pass through slowly via gravity or gentle vacuum.

-

Washing: Wash the cartridge with 3 x 1 mL of the Wash Solution. This step thoroughly removes the more hydrophobic excess labeling reagent while the hydrophilic labeled glycans are retained on the stationary phase.

-

Elution: Place a clean collection tube under the cartridge. Elute the purified, labeled glycans by adding 2 x 0.5 mL of the Elution Buffer.

-

Drying: Dry the eluted sample in a vacuum centrifuge. The sample is now ready for UPLC-FLR-MS analysis.

Analytical Methods: UPLC-FLR-MS

The purified, labeled glycans are separated by HILIC-UPLC, which is ideal for resolving glycan isomers, and detected by series-coupled fluorescence and mass spectrometry detectors.[1]

| UPLC Parameters | Setting |

| Column | ACQUITY UPLC BEH Amide Column (e.g., 1.7 µm, 2.1 x 150 mm) |

| Mobile Phase A | 50 mM Ammonium Formate, pH 4.4 |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 60°C |

| Injection Vol. | 5 µL (reconstituted in 75% ACN) |

| Gradient | 75% B to 55% B over 30 min |

Table 1: Recommended starting parameters for HILIC-UPLC separation of labeled glycans.[8]

| Detector | Parameter | Setting |

| Fluorescence (FLR) | Excitation λ | 330 nm (start point, requires optimization) |

| Emission λ | 420 nm (start point, requires optimization) | |

| Mass Spec. (ESI-MS) | Ionization Mode | Positive |

| Capillary Voltage | 3.0 kV | |

| Cone Voltage | 40-60 V | |

| Mass Range (m/z) | 400 - 2500 | |

| Source Temp. | 150°C | |

| Desolvation Temp. | 450°C |

Table 2: Recommended starting parameters for FLR and ESI-MS detection.

Data Interpretation & Expected Results

The workflow will produce a fluorescence chromatogram where each peak corresponds to a different glycan structure. The relative peak area can be used for quantitative profiling. Concurrently, the mass spectrometer provides accurate mass data for each eluting peak, allowing for the determination of the monosaccharide composition. Further fragmentation using tandem MS (MS/MS) can be used to elucidate structural details such as sequence and branching. The high sensitivity of the label should allow for the confident identification of low-abundance glycoforms.

Conclusion

The use of this compound provides a powerful and streamlined method for glycan derivatization. The formation of a stable hydrazone linkage in a single step simplifies the sample preparation process compared to multi-step methods. The resulting labeled glycans exhibit excellent characteristics for analysis by HILIC-UPLC-FLR-MS, enabling sensitive, robust, and reliable characterization of glycoprotein glycosylation for research, development, and quality control applications.

References

- 1. aspariaglycomics.com [aspariaglycomics.com]

- 2. In a pursuit of optimal glycan fluorescent label for negative MS mode for high-throughput N-glycan analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]

- 5. Glycan Analysis by Reversible Reaction to Hydrazide Beads and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Sensitivity Analysis of Monosaccharides using a Streamlined Derivatization Protocol with 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

Abstract: The quantitative analysis of monosaccharides is fundamental in fields ranging from biopharmaceutical development to food science and metabolomics. However, their inherent polarity and lack of a strong chromophore make direct analysis by common techniques like reverse-phase HPLC-UV challenging.[1][2] This application note presents a detailed and robust protocol for the derivatization of reducing monosaccharides using 2-Hydrazinobenzoic acid methyl ester hydrochloride. The described method is based on reductive amination, a reliable two-step process that covalently attaches a UV-active and ionizable tag to each sugar molecule, significantly enhancing detection sensitivity and chromatographic performance.[3][4] We will delve into the reaction mechanism, provide a step-by-step workflow, discuss critical parameters, and offer expert insights to ensure successful implementation.

Principle of Derivatization: Reductive Amination

Chemical derivatization is an essential strategy to improve the analytical properties of carbohydrates.[2] The protocol described herein utilizes the principle of reductive amination, a cornerstone of glycan analysis.[3][5] The process involves two key stages:

-

Hydrazone Formation: The hydrazine moiety (-NH-NH₂) of 2-Hydrazinobenzoic acid methyl ester reacts with the open-chain aldehyde or ketone group of a reducing monosaccharide. This acid-catalyzed condensation reaction forms a transient Schiff base-like intermediate known as a hydrazone, releasing a molecule of water.

-

Reduction to a Stable Linkage: The unstable hydrazone is immediately stabilized through reduction. A mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, selectively reduces the carbon-nitrogen double bond (C=N) to a stable secondary amine linkage.[4][6]

The resulting derivatized monosaccharide incorporates the benzoic acid methyl ester group, which acts as a strong chromophore for UV detection and facilitates efficient ionization for mass spectrometry (MS) analysis.

Caption: Mechanism of two-step reductive amination.

Materials and Reagents

Reagents

-

Monosaccharide standards (e.g., D-glucose, D-galactose, D-mannose, N-acetylglucosamine, etc.)

-

Sodium cyanoborohydride (NaCNBH₃) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Glacial Acetic Acid

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

HPLC-grade Water

-

Formic Acid (for MS-compatible mobile phases)[9]

Equipment

-

Analytical balance

-

Microcentrifuge tubes (1.5 mL)

-

Heating block or water bath capable of maintaining 65-85°C

-

Vortex mixer

-

Calibrated micropipettes

-

Fume hood

-

HPLC system with UV/Vis or Diode Array Detector (DAD) and/or a Mass Spectrometer

Detailed Experimental Protocol

This protocol is optimized for derivatizing a standard monosaccharide mixture. Adjustments may be necessary for complex biological samples.

Preparation of Solutions

-

Monosaccharide Sample: Prepare a stock solution of monosaccharide standards (e.g., 10 mg/mL in water). For derivatization, use an aliquot and dry it completely under vacuum. This is a critical step as water can interfere with the reaction.

-

Derivatization Reagent Solution:

-

In a fume hood, dissolve 30 mg of this compound and 20 mg of sodium cyanoborohydride in 1 mL of a 70:30 (v/v) mixture of DMSO and glacial acetic acid.

-

Vortex thoroughly until all components are dissolved.

-

Trustworthiness: This solution should be prepared fresh daily for optimal reactivity. The acetic acid acts as a catalyst for hydrazone formation.

-

Derivatization Workflow

-

Place the dried monosaccharide sample (typically 10-100 nmol) in a 1.5 mL microcentrifuge tube.

-

Add 50 µL of the freshly prepared Derivatization Reagent Solution to the dried sample.

-

Vortex the tube for 1 minute to ensure the sample is fully dissolved and mixed.

-

Incubate the reaction mixture in a heating block at 65°C for 90 minutes .

-

After incubation, remove the sample and allow it to cool to room temperature.

-

Add 950 µL of a 50:50 (v/v) mixture of acetonitrile and water to the reaction vial. This dilutes the sample 20-fold and prepares it for HPLC analysis.

-

Vortex briefly and centrifuge at 10,000 x g for 5 minutes to pellet any insoluble material.

-

Transfer the supernatant to an HPLC vial for analysis.

Caption: Step-by-step experimental workflow.

Summary of Reaction Conditions

The following table summarizes the key parameters for the derivatization protocol, providing a quick reference for laboratory execution.

| Parameter | Recommended Value | Rationale & Expert Insights |

| Labeling Reagent | 2-Hydrazinobenzoic acid methyl ester HCl | Provides a strong chromophore for UV detection and is amenable to MS analysis. |

| Reducing Agent | Sodium cyanoborohydride (NaCNBH₃) | Mild reductant specific for the imine/hydrazone bond. NaBH(OAc)₃ is a viable, less toxic alternative.[4][6] |

| Solvent System | 70% DMSO / 30% Acetic Acid | DMSO is an excellent solvent for both the polar sugars and the less polar reagent. Acetic acid catalyzes the reaction. |

| Reaction Temperature | 65°C | Provides sufficient energy to drive the reaction to completion without significant degradation of common monosaccharides. |

| Reaction Time | 90 minutes | Empirically determined to be sufficient for achieving high derivatization yields for a range of monosaccharides. |

| Sample State | Dry | The initial reaction is a condensation that releases water; starting with a dry sample drives the equilibrium toward product formation. |

Analysis and Troubleshooting

HPLC Analysis Conditions

-

Column: C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 5-10% B, increasing to 30-40% B over 15-20 minutes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30-40°C

-

Detection: UV at ~254 nm or by Mass Spectrometry (ESI, positive mode).

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Peak Intensity | Incomplete reaction; degraded reagents; insufficient sample. | Prepare fresh derivatization reagent. Ensure the sample is completely dry before adding the reagent. Increase incubation time or temperature slightly (e.g., to 70°C). |

| Multiple Peaks per Standard | Anomer formation (incomplete reaction); side reactions. | Ensure the reduction step goes to completion. Check the purity of standards and reagents. |

| Poor Peak Shape | Column overload; incompatibility with injection solvent. | Dilute the sample further before injection. Ensure the injection solvent is similar in composition to the initial mobile phase. |

| Sialic Acid Loss | Sialic acids are labile and can be lost under harsh conditions.[10][11] | While this protocol is generally mild, for highly accurate sialic acid quantification, consider a specific stabilization protocol like methyl esterification prior to labeling.[10][12] |

References

- 1. benchchem.com [benchchem.com]

- 2. The Pre- and Post-Column Derivatization on Monosaccharide Composition Analysis, a Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. real.mtak.hu [real.mtak.hu]

- 4. researchgate.net [researchgate.net]

- 5. Evaporative fluorophore labeling of carbohydrates via reductive amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. calpaclab.com [calpaclab.com]

- 8. chemwhat.com [chemwhat.com]

- 9. 2-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]

- 10. Sialic acid derivatization for glycan analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sialic acid derivatization for glycan analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatization of sialic acids for stabilization in matrix-assisted laser desorption/ionization mass spectrometry and concomitant differentiation of alpha(2 --> 3)- and alpha(2 --> 6)-isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Leveraging 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride for Advanced Mass Spectrometry-Based Proteomics

Introduction: Navigating the Electrophilic Proteome

In the landscape of proteomics, the comprehensive analysis of protein function, regulation, and interaction is paramount. Mass spectrometry has become an indispensable tool in this endeavor, enabling the identification and quantification of thousands of proteins from complex biological samples.[1] However, a significant portion of the proteome, particularly proteins containing electrophilic cofactors, transient intermediates, and labile post-translational modifications (PTMs), remains challenging to study with conventional methods.[2][3] These "undruggable" targets are often central to disease pathways, making their characterization a critical goal for researchers, scientists, and drug development professionals.[4]

This guide introduces 2-Hydrazinobenzoic acid methyl ester hydrochloride as a potent chemical probe for activity-based protein profiling (ABPP), a powerful chemoproteomic strategy to investigate the functional state of enzymes in their native environment.[5] Unlike traditional ABPP probes that target nucleophilic amino acid residues, hydrazine-based probes are designed to covalently label electrophilic sites within proteins, offering a unique window into a less explored hemisphere of the proteome.[4][6]

Chemical Principle: The Versatile Reactivity of Hydrazine Probes

This compound belongs to a class of organohydrazine probes that exhibit broad reactivity towards a diverse range of electrophilic functionalities.[4] This versatility stems from the electron-rich nature of the hydrazine moiety, which can engage with protein targets through multiple mechanisms.[2][3][6]

Key Reaction Mechanisms:

-

Direct Polar Coupling (DPC): The hydrazine probe can act as a nucleophile and directly attack electrophilic centers in proteins, such as aldehydes, ketones, and other carbonyl-containing PTMs. This forms a stable covalent bond.

-

Oxidative Fragmentation/Coupling (OFC): The probe can undergo oxidation, particularly in the presence of redox-active cofactors (e.g., flavins, hemes), to generate a reactive radical species. This radical can then couple with the protein, often at or near the active site.[2][3][6]

This dual reactivity allows a single probe to target multiple enzyme classes, including oxidoreductases, transferases, and hydrolases, that utilize electrophilic cofactors or intermediates.[2][5]

Experimental Workflow: From Labeling to Identification

The successful application of this compound in a proteomics experiment involves a series of well-defined steps, from initial sample preparation to final data analysis.

References

- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 2. Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Versatile ‘chemoproteomic probes’ for activity-based protein profiling | Penn Today [penntoday.upenn.edu]

- 5. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Carbohydrate Analysis Using 2-Hydrazinobenzoic Acid Methyl Ester Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Addressing the Challenges in Carbohydrate Analysis

The intricate world of glycobiology presents significant analytical challenges. Carbohydrates, due to their high polarity, lack of strong chromophores, and complex isomeric and anomeric forms, are notoriously difficult to analyze with high sensitivity and resolution.[1] Derivatization, or the chemical modification of an analyte to enhance its analytical properties, is a cornerstone of modern carbohydrate analysis.[2] By attaching a tag to the reducing end of a carbohydrate, we can dramatically improve its detectability by techniques such as High-Performance Liquid Chromatography (HPLC) with UV-Visible detection and Mass Spectrometry (MS).[3][4]

This guide focuses on the application of a promising derivatizing agent, 2-Hydrazinobenzoic acid methyl ester hydrochloride (2-HBME HCl) , for the sensitive analysis of carbohydrates. This compound belongs to the class of phenylhydrazine derivatives, which are well-established reagents for the formation of stable hydrazone derivatives with the aldehyde or ketone functionality of reducing sugars.[5][6] The resulting derivatized sugars exhibit enhanced ionization efficiency in mass spectrometry and possess a chromophore for strong UV absorbance, thereby overcoming the inherent analytical limitations of native carbohydrates.

Application Notes: The Utility of this compound

This compound serves as a versatile tool for the derivatization of a wide range of reducing monosaccharides and oligosaccharides. Its application is particularly valuable in fields requiring precise and sensitive carbohydrate quantification and characterization, such as biomarker discovery, pharmaceutical development, and food science.

Principle of Derivatization

The core of this application lies in the reaction between the hydrazine functional group of 2-HBME and the open-chain aldehyde or ketone form of a reducing sugar. This condensation reaction, typically carried out under mildly acidic to neutral conditions, results in the formation of a stable hydrazone.

Key Advantages of 2-Hydrazinobenzoic Acid Methyl Ester as a Derivatizing Agent:

-

Enhanced UV Detection: The benzoic acid moiety in the 2-HBME tag acts as a strong chromophore, allowing for highly sensitive detection of the derivatized carbohydrates using UV-Vis detectors, typically in the range of 280-310 nm. This is a significant advantage over native carbohydrates, which lack UV absorbance.

-

Improved Mass Spectrometric Ionization: The derivatization tag enhances the ionization efficiency of carbohydrates in both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[5][4] This leads to lower limits of detection and more reliable quantification.

-

Enhanced Chromatographic Separation: The introduction of the relatively non-polar phenyl group allows for the separation of derivatized sugars using reversed-phase HPLC, a robust and widely available chromatographic technique.[7][8] This provides better resolution of different monosaccharides and their isomers compared to methods used for underivatized sugars.

-

Potential for Further Modification: The methyl ester group offers a potential site for further chemical modification. For instance, it could be hydrolyzed to the corresponding carboxylic acid post-derivatization to alter the polarity of the analyte for different chromatographic applications or to introduce a negative charge for specific MS detection modes.

-

Structural Elucidation in MS/MS: The fragmentation pattern of the derivatized carbohydrates in tandem mass spectrometry (MS/MS) can provide valuable structural information, including the sequence of monosaccharides in an oligosaccharide.[3] The fragmentation of the hydrazone linkage and the sugar backbone can be systematically analyzed to piece together the carbohydrate structure.

Data Presentation: Expected Chromatographic Performance

The following table provides a hypothetical representation of the expected retention times for common monosaccharides derivatized with 2-HBME HCl and separated by reversed-phase HPLC. Actual retention times will vary depending on the specific HPLC system, column, and mobile phase conditions.